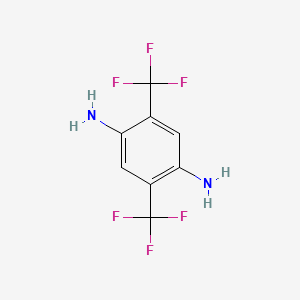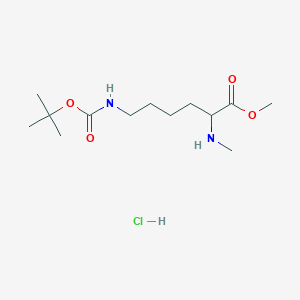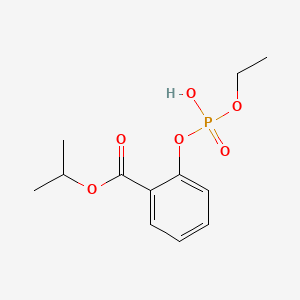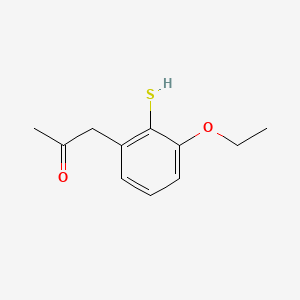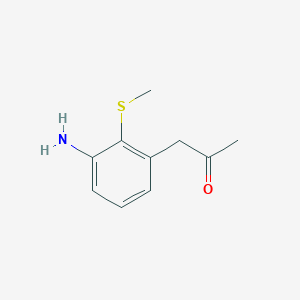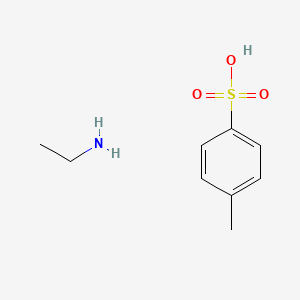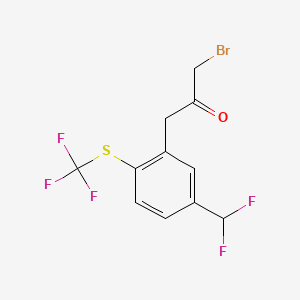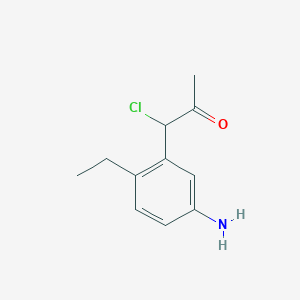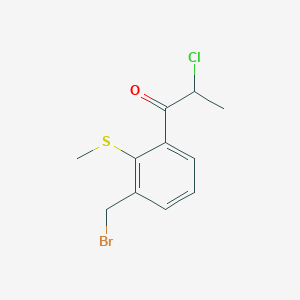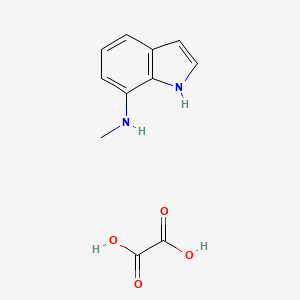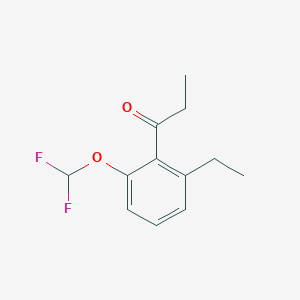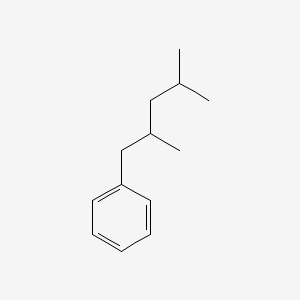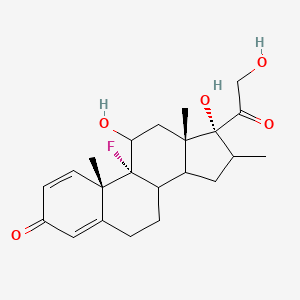
Dexomethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. It is widely used in the treatment of various conditions, including rheumatic problems, skin diseases, severe allergies, asthma, chronic obstructive lung disease, croup, brain swelling, and eye pain following eye surgery . Dexamethasone is also used in combination with antibiotics for tuberculosis and to improve outcomes in preterm labor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dexamethasone can be synthesized starting from dexamethasone acetate epoxide. The process involves several steps, including ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . Another method involves preparing dexamethasone polymeric nanoparticles by membrane emulsification, which uses shirasu porous glass as a membrane for the emulsification process .
Industrial Production Methods: In industrial settings, dexamethasone sodium phosphate is synthesized through a series of reactions starting from dexamethasone acetate epoxide. The process includes ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . The final product is then recrystallized, dried, and ball-milled into powder before being dissolved and diluted with water for injection .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dexamethasone include ethanol, pyrophosphoryl chloride, and base catalysts . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product’s stability and efficacy.
Major Products Formed: The major products formed from these reactions include dexamethasone sodium phosphate and dexamethasone polymeric nanoparticles . These products are used in various pharmaceutical formulations for different medical applications.
Scientific Research Applications
Dexamethasone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions, autoimmune diseases, allergies, ocular disorders, and cancer . It has also been used in the management of COVID-19 patients with severe respiratory symptoms . In chemistry and biology, dexamethasone is incorporated into drug delivery systems, such as nanoparticles, microparticles, and scaffolds, to enhance bone formation and tissue engineering . Additionally, dexamethasone-loaded nanoformulations are being developed to improve drug delivery and reduce side effects .
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression leading to multiple downstream effects . The short-term effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also inhibits peripheral phospholipase, reducing inflammation and immune response . In severe COVID-19 patients, dexamethasone suppresses late-stage interferon type I programs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dexamethasone include prednisolone, hydrocortisone, and triamcinolone . These compounds are also corticosteroids with anti-inflammatory and immunosuppressant properties.
Uniqueness: Dexamethasone is unique due to its higher potency and longer duration of action compared to other corticosteroids . It is significantly more potent than prednisolone and has a longer half-life, making it more effective in treating severe inflammatory conditions . Additionally, dexamethasone’s ability to penetrate the central nervous system makes it particularly useful in treating brain swelling and other neurological conditions .
Properties
Molecular Formula |
C22H29FO5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1 |
InChI Key |
UREBDLICKHMUKA-FTVYNBIVSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


